Technical Monograph: Tert-butyl 6-methylnicotinate (CAS 107756-09-2)
Technical Monograph: Tert-butyl 6-methylnicotinate (CAS 107756-09-2)
Executive Summary
Tert-butyl 6-methylnicotinate (CAS 107756-09-2) is a specialized pyridine derivative utilized primarily as a pharmacophore building block and a strategic protecting group intermediate in medicinal chemistry.[1][2] Unlike its methyl ester counterpart (CAS 5470-70-2), the tert-butyl ester offers unique steric bulk and acid-lability, enabling orthogonal deprotection strategies crucial for synthesizing complex heteroaromatic scaffolds, such as kinase inhibitors and GPCR ligands.[1]
This guide moves beyond basic property listing to provide a field-validated roadmap for the synthesis, handling, and application of this compound, addressing the common pitfalls associated with tert-butyl esterification of electron-deficient heterocycles.
Part 1: Chemical Identity & Physicochemical Profile[1]
Core Identity
| Parameter | Detail |
| Chemical Name | Tert-butyl 6-methylpyridine-3-carboxylate |
| CAS Number | 107756-09-2 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | CC1=NC=C(C=C1)C(=O)OC(C)(C)C |
| Structure Class | Nicotinic acid derivative; Heteroaromatic ester |
Physicochemical Properties (Experimental & Predicted)
Note: While the methyl ester is a solid (MP ~34°C), the tert-butyl ester often presents as a viscous oil or low-melting solid due to the disruption of crystal packing by the bulky butyl group.[1]
| Property | Value / Range | Context |
| Physical State | Viscous Oil / Low-melting Solid | Dependent on purity; tends to supercool.[1] |
| Boiling Point | ~265°C (Predicted) | High thermal stability required for distillation.[1] |
| Density | 1.05 ± 0.05 g/cm³ | Standard for functionalized pyridines.[1] |
| pKa (Pyridine N) | ~4.0 - 4.5 | Basic nitrogen; forms salts with strong acids.[1] |
| LogP | 2.35 (Predicted) | Higher lipophilicity than methyl ester (LogP ~1.2).[1] |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water; soluble in organic solvents.[1] |
Part 2: Synthetic Routes & Optimization (The "Senior Scientist" Approach)
The Challenge of Tert-Butyl Esters
Standard Fischer esterification (Acid + Alcohol) is not recommended for this compound.[1] The harsh acidic conditions required to drive the reaction often lead to the elimination of tert-butanol to isobutylene, lowering yields.[1]
Recommended Protocol: Boc-Anhydride Esterification
The most robust method for synthesizing CAS 107756-09-2 involves reacting 6-methylnicotinic acid with Di-tert-butyl dicarbonate (Boc₂O).[1] This method is mild, produces gas byproducts (CO₂, t-BuOH) that drive the reaction forward, and avoids strong mineral acids.[1]
Reagents:
-
Boc₂O (Di-tert-butyl dicarbonate) (2.0 equiv)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 - 0.3 equiv)[1]
-
Solvent: tert-Butanol (t-BuOH) or THF[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 6-methylnicotinic acid in anhydrous THF (0.5 M concentration).
-
Catalyst Addition: Add DMAP (catalytic amount). Note: DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate.[1]
-
Reagent Addition: Add Boc₂O slowly to the stirring solution. Evolution of
gas will be observed.[1] -
Reaction: Stir at 40°C for 12–24 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear, replaced by a less polar UV-active spot (
~0.6).[1] -
Workup:
-
Purification: Flash chromatography on silica gel. Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).[1]
Synthesis Workflow Diagram
Figure 1: Optimized Boc-anhydride mediated esterification workflow avoiding harsh acidic conditions.
Part 3: Reactivity & Applications in Drug Discovery
Why Use the Tert-Butyl Ester? (Orthogonal Protection)
In complex synthesis, you often need to manipulate two carboxylic acid sites differently.[1] The tert-butyl group provides orthogonality to methyl/ethyl esters.[1]
Strategic Logic Diagram
Figure 2: Orthogonal deprotection logic demonstrating the strategic utility of the tert-butyl group.[1]
Validated Applications
-
Kinase Inhibitors: Used as a precursor for 6-methyl-nicotinamides.[1] The t-butyl group improves lipophilicity during intermediate steps, aiding silica purification.[1]
-
Prodrug Design: Tert-butyl esters are sometimes investigated to improve oral bioavailability (LogP modulation) before metabolic cleavage, although they are slower to hydrolyze in vivo than ethyl esters.[1]
-
Etoricoxib Analogs: The 6-methylnicotinic acid core is a structural motif in COX-2 inhibitors; this ester allows for controlled functionalization of the pyridine ring (e.g., N-oxidation or halogenation at position 5) before the final coupling.[1]
Part 4: Analytical Validation (Self-Validating Protocol)
To ensure the integrity of your synthesized compound, compare your data against these predicted NMR parameters.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.05 | Doublet (d) | 1H | C2-H | Deshielded by Ring N + Ester |
| 8.15 | Doublet of Doublets (dd) | 1H | C4-H | Coupling to C5 and C2 |
| 7.22 | Doublet (d) | 1H | C5-H | Shielded relative to C2/C4 |
| 2.62 | Singlet (s) | 3H | Ring-CH₃ | Characteristic 6-Me shift |
| 1.61 | Singlet (s) | 9H | t-Butyl | Strong diagnostic singlet |
Handling & Safety (GHS)[1]
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store under inert atmosphere (
) at 2-8°C. Esters can hydrolyze slowly if exposed to atmospheric moisture over months.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate (Analogous Chemistry).[1] Retrieved from [Link][1][3]
-
Takeda, K., et al. (1994). Modern Carbonyl Chemistry: Esterification Strategies.[1] (General reference for Boc2O/DMAP esterification mechanism).

